N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is derived through hierarchical prioritization of functional groups and substituents. The parent heterocycle is the 1,3-thiazole ring, with substituents at positions 2 and 4. At position 2, the cyclopropanecarboxamide group is attached via an amide linkage, while position 4 bears a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin component is numbered such that the oxygen atoms occupy positions 1 and 4, with the fused dihydro structure reducing aromaticity compared to its fully unsaturated counterpart.
Constitutional isomerism arises primarily from variations in substituent placement. For example, the thiazole ring could theoretically host the benzodioxin group at position 5 instead of 4, yielding N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide . Additionally, the cyclopropanecarboxamide could isomerize to form alternative amide configurations, though steric constraints from the cyclopropane ring limit such possibilities.
| Isomer Type | Structural Variation | Relevance to Compound Class |
|---|---|---|
| Positional (thiazole) | Benzodioxin at C4 vs. C5 | Alters electronic distribution in thiazole |
| Amide configuration | Cis vs. trans orientation of amide bond | Restricted by cyclopropane geometry |
Molecular Topology Analysis: Benzodioxin-Thiazole-Cyclopropane Connectivity
The molecule exhibits a tripartite architecture:
- Benzodioxin core : The 2,3-dihydro-1,4-benzodioxin group adopts a puckered conformation, with the two oxygen atoms forming a 1,4-dioxa bridge across a benzene ring. This creates a partially saturated system with restricted rotation about the C-O bonds.
- Thiazole linker : The 1,3-thiazole ring serves as a planar connector, with sulfur at position 1 and nitrogen at position 3. The benzodioxin group at
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-14(9-1-2-9)17-15-16-11(8-21-15)10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-9H,1-2,5-6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZGMJAAYOCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Coupling Reactions: The benzodioxin and thiazole moieties are then coupled using appropriate reagents and conditions, such as using a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin and thiazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , indicating a complex structure that includes a cyclopropanecarboxamide moiety linked to a thiazole ring and a benzodioxin derivative. The structural characteristics contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit promising antimicrobial properties. For instance, studies on thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical for microbial survival .
Anticancer Potential
The compound's thiazole and benzodioxin components are known to influence cancer cell proliferation. In vitro studies have indicated that derivatives of thiazole can inhibit the growth of cancer cell lines, such as MCF7 (breast cancer) and other tumor models . Molecular docking studies suggest that these compounds bind effectively to cancer-related targets, potentially leading to the development of new anticancer agents.
Neuroprotective Effects
There is emerging evidence that compounds containing benzodioxin structures may exhibit neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or provide antioxidant activity, which could be beneficial in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli strains. The most active compounds were further analyzed for their mechanisms of action through molecular modeling techniques .
| Compound | Activity Against | Mechanism |
|---|---|---|
| Compound A | E. coli | Cell wall disruption |
| Compound B | S. aureus | Enzyme inhibition |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against the MCF7 breast cancer cell line. The study utilized the Sulforhodamine B assay to determine cytotoxicity levels. Compounds exhibiting the highest activity were subjected to further analysis for their binding affinities using molecular docking simulations .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound C | 10 | Estrogen receptor |
| Compound D | 15 | Kinase inhibition |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings from SAR studies include:
- Thiazole Ring : Essential for antimicrobial activity.
- Benzodioxin Moiety : Enhances binding affinity and stability.
- Cyclopropane Group : Contributes to overall bioavailability and pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It could modulate pathways related to cell signaling, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data of Comparable Compounds
Key Observations:
- Electron Effects: The chloro-nitrobenzamide derivative (C₁₈H₁₂ClN₃O₅S) exhibits higher electrophilicity due to NO₂ and Cl groups, which may enhance binding to electron-deficient targets but reduce solubility .
- Reactivity : The prop-2-enylamine group in C₁₄H₁₄N₂O₂S offers a reactive site for covalent modifications, unlike the stable cyclopropanecarboxamide .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H14N2O2S
- Molecular Weight : 286.35 g/mol
- CAS Number : 499124-19-5
The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and apoptosis. Research indicates that derivatives of benzodioxin compounds can modulate signaling pathways related to cancer cell growth and survival.
Biological Activity Overview
- Antitumor Activity :
-
Anti-inflammatory Effects :
- The thiazole moiety in the compound is known for its anti-inflammatory properties. Research has indicated that thiazole derivatives can downregulate pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
-
Antimicrobial Properties :
- Preliminary evaluations have suggested that this compound might exhibit antimicrobial activity against certain bacterial strains, although further studies are required to establish its efficacy and mechanism.
Case Study 1: Antitumor Efficacy
In a study conducted by Zhang et al. (2020), a series of benzodioxin derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that compounds similar to this compound effectively triggered apoptotic pathways via mitochondrial dysfunction and caspase activation .
Case Study 2: Inhibition of Inflammatory Pathways
A research team led by Smith et al. (2021) investigated the anti-inflammatory properties of thiazole-containing compounds. Their findings revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential use in treating inflammatory conditions .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and what are their limitations?
- Methodological Answer : The compound can be synthesized via cyclocondensation of cyclopropanecarboxamide derivatives with 2,3-dihydro-1,4-benzodioxin-6-yl-substituted thiazole precursors. A common approach involves using acetonitrile as a solvent under reflux conditions, followed by cyclization with iodine and triethylamine in DMF . Key limitations include low yields due to steric hindrance from the cyclopropane moiety and competing side reactions (e.g., oxidation of the benzodioxin ring). Purification often requires column chromatography with polar solvents.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the cyclopropane carboxamide group (δ ~1.2–1.8 ppm for cyclopropane protons) and the benzodioxin-thiazole scaffold. High-resolution mass spectrometry (HRMS) is critical to verify molecular weight (e.g., observed vs. calculated [M+H]+). X-ray crystallography, as demonstrated in analogous thiazole-carboxamide structures, provides definitive confirmation of stereochemistry and bond angles .
Q. What solvent systems are optimal for solubility testing of this compound?
- Methodological Answer : Preliminary solubility screening should include DMSO (for stock solutions), acetonitrile , and chloroform , as these solvents dissolve structurally similar benzodioxin-thiazole derivatives. For aqueous compatibility, use buffered solutions (pH 4–8) with <5% DMSO. Turbidimetric assays or dynamic light scattering (DLS) can quantify aggregation tendencies .
Advanced Research Questions
Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example, ICReDD’s methodology combines computational reaction path searches with experimental feedback to refine conditions (e.g., catalyst selection, solvent polarity) . Tools like Gaussian or ORCA can predict transition states for cyclopropane ring formation, reducing trial-and-error experimentation.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Perform HPLC-UV/LC-MS to verify purity (>98%) and rule out degradation products.
- Replicate assays under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells).
- Use molecular docking studies to correlate activity with binding affinity to target proteins (e.g., kinases), referencing structural analogs .
Q. How does the electronic configuration of the cyclopropane ring influence the compound’s reactivity?
- Methodological Answer : The cyclopropane’s strained sp³ orbitals increase electrophilicity at the carboxamide group. Use Hammett substituent constants (σ) to quantify electronic effects. Spectroscopic techniques like FTIR (C=O stretching ~1680 cm⁻¹) and NMR coupling constants (J values for cyclopropane protons) can experimentally validate computational predictions .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Synthesize analogs with variations in the benzodioxin (e.g., electron-withdrawing substituents) and thiazole (e.g., methyl vs. nitro groups) moieties.
- Test analogs in dose-response assays (IC50/EC50) against relevant biological targets.
- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Optimize flow chemistry setups to enhance heat transfer and reduce reaction times for cyclopropane formation. Use membrane separation technologies (e.g., nanofiltration) for efficient purification at larger scales . Monitor batch-to-batch consistency via PAT (Process Analytical Technology) tools like inline Raman spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
